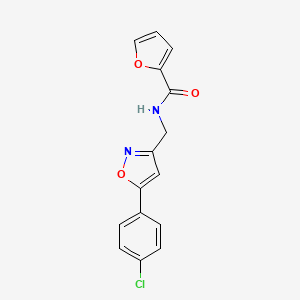
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” is a compound that contains an isoxazole ring. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an electron-rich azole with an oxygen atom next to the nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazolyl is the univalent functional group derived from isoxazole .Chemical Reactions Analysis
The chemical reactions involving isoxazole often involve the weak N-O bond in the isoxazole ring. The isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Scientific Research Applications
Crystallographic and Spectroscopic Studies
Studies have explored the structural similarities of compounds related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide with known drugs, such as furamidine, highlighting their binding affinity and interaction with DNA. The crystallographic and spectroscopic analyses reveal the mechanism behind the enhanced DNA-binding affinity of these compounds, providing insights into their potential therapeutic applications (Laughton et al., 1995).
Antiprotozoal Agents
Research into the antiprotozoal properties of related compounds, such as dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, reveals significant in vitro and in vivo activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. This suggests the potential of this compound derivatives in treating protozoal infections (Ismail et al., 2004).
Antitumor Activity
Compounds structurally similar to this compound have shown promising results in antitumor studies, indicating the potential for these molecules to act as broad-spectrum antitumor agents. Research into imidazotetrazines, for instance, has highlighted their curative activity against leukemia, suggesting a prodrug modification mechanism that could be relevant for this compound derivatives (Stevens et al., 1984).
Synthesis and Reactivity
The synthesis and reactivity of furan-containing compounds, including those related to this compound, are of significant interest in medicinal chemistry. Studies have outlined methods for the synthesis of complex molecules with potential bioactive properties, exploring their transformations and interactions with other chemical entities (Aleksandrov et al., 2017).
Antimicrobial Activities
Research into the antimicrobial activities of furan derivatives has revealed their potential against a wide range of pathogens, including drug-resistant bacteria. This suggests that this compound and its analogs could serve as valuable leads in the development of new antimicrobial agents. Such studies are crucial for understanding the scope of these compounds in addressing current challenges in infectious disease treatment (Dias et al., 2015).
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPNSXUQBAWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

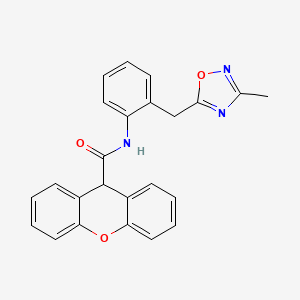
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)
![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)
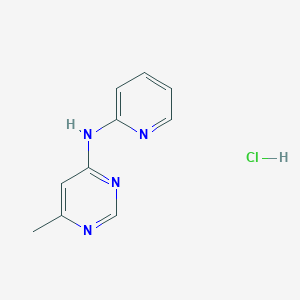
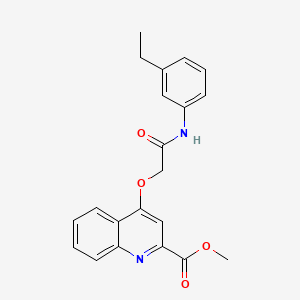
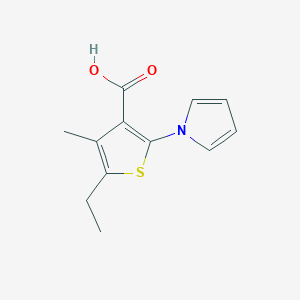

![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)

![(Z)-4-[(1R,2R,8R,17R,19S)-12-Hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B2717625.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)
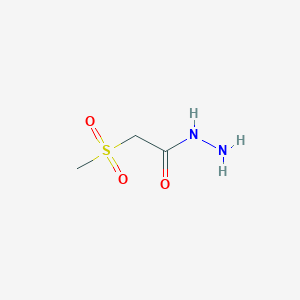
![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)